molecular formula C21H32O3 B15145567 17alpha-Hydroxypregnenolone-13C2,d2

17alpha-Hydroxypregnenolone-13C2,d2

Cat. No.: B15145567
M. Wt: 336.5 g/mol
InChI Key: JERGUCIJOXJXHF-BGWGJJMFSA-N
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Description

17alpha-Hydroxypregnenolone-13C2,d2 is a labeled analog of 17alpha-Hydroxypregnenolone, where the compound is tagged with stable isotopes of carbon (13C) and deuterium (d2). This labeling is often used in scientific research to trace and quantify the compound in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha-Hydroxypregnenolone-13C2,d2 involves the incorporation of stable isotopes into the parent compound, 17alpha-Hydroxypregnenolone. This process typically requires the use of isotopically labeled precursors and specific reaction conditions to ensure the correct placement of the isotopes. The exact synthetic route can vary, but it generally involves multiple steps of organic synthesis, including protection and deprotection of functional groups, selective oxidation, and reduction reactions .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The production is followed by rigorous purification steps, including chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

17alpha-Hydroxypregnenolone-13C2,d2 can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halides or nucleophiles under specific conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 17alpha-Hydroxyprogesterone-13C2,d2, while reduction can revert it back to the parent compound .

Scientific Research Applications

17alpha-Hydroxypregnenolone-13C2,d2 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and quantification. Some of its applications include:

Mechanism of Action

The mechanism of action of 17alpha-Hydroxypregnenolone-13C2,d2 involves its role as a precursor in the biosynthesis of various steroid hormones. It acts on specific enzymes and pathways involved in steroidogenesis, influencing the production of hormones like cortisol and dehydroepiandrosterone (DHEA). The labeled isotopes allow researchers to trace its metabolic fate and understand its interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    17alpha-Hydroxypregnenolone: The parent compound without isotopic labeling.

    17alpha-Hydroxyprogesterone: A downstream product in the steroidogenesis pathway.

    Dehydroepiandrosterone (DHEA): Another steroid hormone derived from pregnenolone.

Uniqueness

The uniqueness of 17alpha-Hydroxypregnenolone-13C2,d2 lies in its isotopic labeling, which provides a powerful tool for tracing and quantifying the compound in complex biological systems. This makes it invaluable in research settings where precise measurement and tracking are essential .

Properties

Molecular Formula

C21H32O3

Molecular Weight

336.5 g/mol

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S,17R)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1+1,11D2,13+1

InChI Key

JERGUCIJOXJXHF-BGWGJJMFSA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1([13C](=O)[13CH3])O)C)C)O)[2H]

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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